molecular formula C17H19NO3S B5839467 N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B5839467
M. Wt: 317.4 g/mol
InChI Key: FJWMNZBYQZLTQB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-methylthiophenol.

    Acylation Reaction: The 2,4-dimethoxyaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,4-dimethoxyphenyl)chloroacetamide.

    Thioether Formation: The N-(2,4-dimethoxyphenyl)chloroacetamide is then reacted with 4-methylthiophenol in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and organometallic compounds.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use as a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of functional groups like the thioether and acetamide may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
  • N-(2,4-dimethoxyphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

Uniqueness

N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-12-4-7-14(8-5-12)22-11-17(19)18-15-9-6-13(20-2)10-16(15)21-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWMNZBYQZLTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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